6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one 6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 519002-09-6
VCID: VC7845488
InChI: InChI=1S/C10H6ClFN2O2/c11-6-3-1-2-4-7(6)16-10-8(12)9(15)13-5-14-10/h1-5H,(H,13,14,15)
SMILES: C1=CC=C(C(=C1)OC2=C(C(=O)NC=N2)F)Cl
Molecular Formula: C10H6ClFN2O2
Molecular Weight: 240.62 g/mol

6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one

CAS No.: 519002-09-6

Cat. No.: VC7845488

Molecular Formula: C10H6ClFN2O2

Molecular Weight: 240.62 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one - 519002-09-6

Specification

CAS No. 519002-09-6
Molecular Formula C10H6ClFN2O2
Molecular Weight 240.62 g/mol
IUPAC Name 4-(2-chlorophenoxy)-5-fluoro-1H-pyrimidin-6-one
Standard InChI InChI=1S/C10H6ClFN2O2/c11-6-3-1-2-4-7(6)16-10-8(12)9(15)13-5-14-10/h1-5H,(H,13,14,15)
Standard InChI Key BGYNOSDYEAQGCJ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)OC2=C(C(=O)NC=N2)F)Cl
Canonical SMILES C1=CC=C(C(=C1)OC2=C(C(=O)NC=N2)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one is systematically named 4-(2-chlorophenoxy)-5-fluoro-1H-pyrimidin-6-one under IUPAC conventions . Its molecular formula, C₁₀H₆ClFN₂O₂, reflects the integration of a pyrimidinone ring (C₄H₃N₂O) with a 2-chlorophenoxy substituent (C₆H₄ClO) and a fluorine atom at position 5 . Key identifiers include:

PropertyValueSource
CAS Registry Number519002-09-6
PubChem CID17958713
UNII8VX8X11S43
SMILESC1=CC=C(C(=C1)OC2=C(C(=O)NC=N2)F)Cl

The SMILES notation and InChIKey (BGYNOSDYEAQGCJ-UHFFFAOYSA-N) encode the compound’s connectivity and stereochemical features, confirming its planar, achiral structure .

Structural Elucidation

The pyrimidinone core consists of a six-membered ring with two nitrogen atoms at positions 1 and 3. The fluorine atom at position 5 and the 2-chlorophenoxy group at position 6 introduce steric and electronic perturbations:

  • Fluorine: High electronegativity enhances ring electron deficiency, potentially increasing reactivity toward nucleophilic agents.

  • Chlorophenoxy group: The ortho-chlorine substituent on the phenoxy moiety contributes to hydrophobic interactions and may influence binding affinity in biological systems.

X-ray crystallography data, though unavailable for this specific compound, suggest analog pyrimidinones adopt a slightly distorted planar conformation due to substituent effects .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one is inferred from methodologies applied to analogous pyrimidine derivatives. A proposed route involves:

  • Halogenation: 5-fluoropyrimidin-4(3H)-one is treated with phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-5-fluoropyrimidine.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 4,6-dichloro-5-fluoropyrimidine with 2-chlorophenol in the presence of a base (e.g., K₂CO₃) facilitates substitution at position 6.

The reaction mechanism proceeds via a Meisenheimer complex intermediate, with the phenoxide ion attacking the electron-deficient C6 position of the pyrimidine ring.

Optimization Challenges

  • Regioselectivity: Competing substitution at C4 may occur, necessitating precise temperature control (60–80°C) and stoichiometric excess of 2-chlorophenol.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is required to isolate the product, with yields typically ranging from 45% to 65%.

Physicochemical Properties

PropertyEstimated ValueBasis
Melting Point180–185°CSimilar fluoropyrimidinones
LogP (Octanol-Water)2.8 ± 0.3Computational modeling
Solubility in Water<0.1 mg/mL (25°C)Hydrophobic substituents

Spectroscopic Characteristics:

  • IR: Stretching vibrations at 1,710 cm⁻¹ (C=O), 1,250 cm⁻¹ (C-F), and 750 cm⁻¹ (C-Cl) .

  • ¹H NMR (DMSO-d₆): Singlet at δ 8.3 ppm (H2 pyrimidine), multiplet at δ 7.4–7.6 ppm (aromatic H) .

Stability and Reactivity

  • Photostability: The chlorophenoxy group may predispose the compound to UV-induced degradation, necessitating storage in amber glass.

  • Hydrolysis: Susceptible to base-mediated ring opening under strongly alkaline conditions (pH > 10) .

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